molecular formula C22H25ClN2O2 B259429 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether

3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether

Cat. No. B259429
M. Wt: 384.9 g/mol
InChI Key: HZLQQCBXJIDXQG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of arylpiperazines, which are known to have various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether is not fully understood. However, it has been suggested that it may act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and pain perception. By modulating the activity of these receptors, this compound may exert its pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter involved in pain perception. These effects may contribute to the anxiolytic, antidepressant, and analgesic effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise manipulation of these receptors and a better understanding of their function. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether. One area of interest is its potential use in the treatment of anxiety, depression, and pain. Further studies are needed to determine its efficacy and safety in humans. Additionally, more research is needed to fully understand its mechanism of action and the biochemical and physiological processes involved. Finally, the development of more selective and potent compounds based on the structure of this compound may lead to the discovery of novel pharmacological agents.

Synthesis Methods

The synthesis of 3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether involves the reaction of 3-chlorophenyl isocyanate and 4-cinnamylpiperazine in the presence of a base. The resulting product is then reacted with methyl 2-oxoethyl ether to yield the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

3-Chlorophenyl 2-(4-cinnamyl-1-piperazinyl)-1-methyl-2-oxoethyl ether has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been reported to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have analgesic effects in a rat model of neuropathic pain. These findings suggest that this compound may have potential therapeutic applications for anxiety, depression, and pain management.

properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H25ClN2O2/c1-18(27-21-11-5-10-20(23)17-21)22(26)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17-18H,12-16H2,1H3/b9-6+

InChI Key

HZLQQCBXJIDXQG-RMKNXTFCSA-N

Isomeric SMILES

CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)OC3=CC(=CC=C3)Cl

SMILES

CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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